molecular formula C16H20ClN5O3S B2895491 3-chloro-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-methylbenzenesulfonamide CAS No. 2034577-72-3

3-chloro-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-methylbenzenesulfonamide

Cat. No.: B2895491
CAS No.: 2034577-72-3
M. Wt: 397.88
InChI Key: QVQANEVKNSRCDL-UHFFFAOYSA-N
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Description

3-chloro-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C16H20ClN5O3S and its molecular weight is 397.88. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds have been reported to targetacetylcholinesterase (AChE) . AChE is a crucial enzyme involved in neurotransmission, specifically in the termination of impulse transmission at cholinergic synapses by rapid hydrolysis of the neurotransmitter acetylcholine.

Mode of Action

Based on the structure and the known targets of similar compounds, it can be inferred that this compound may act as aninhibitor of AChE . Inhibition of AChE leads to an increase in the concentration of acetylcholine in the synaptic cleft, resulting in prolonged neurotransmission.

Pharmacokinetics

A similar compound has been reported to have satisfactory drug-like characteristics and adme properties .

Properties

IUPAC Name

3-chloro-N-[(4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN5O3S/c1-11-12(17)6-5-7-13(11)26(23,24)18-10-14-19-15(21-16(20-14)25-2)22-8-3-4-9-22/h5-7,18H,3-4,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVQANEVKNSRCDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2=NC(=NC(=N2)OC)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.